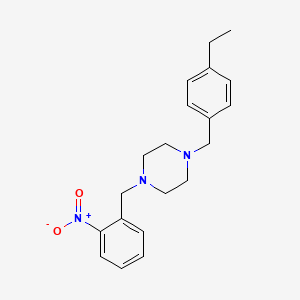![molecular formula C16H22N6O2 B5813768 N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of chemicals that exhibit various biological activities, which has attracted scientific interest in their synthesis and potential applications. While specific information on this compound is limited, related research indicates a strong interest in triazine derivatives for their antimicrobial, anticancer, and other biological activities.
Synthesis Analysis
The synthesis of related triazine compounds often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, followed by further functionalization with different reagents, including morpholine. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good antimicrobial activities through a multi-step synthesis process involving morpholine (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
Research on compounds with similar structures has focused on determining their crystal structures to understand the molecular conformations better. For instance, Lu et al. (2017) elucidated the crystal structure of a related compound, providing insights into the molecular geometry essential for understanding the compound's interactions and reactivity (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Chemical Reactions and Properties
Triazine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclization reactions, contributing to their versatility in chemical synthesis and modification. Stevens (1974) discussed the decomposition of 4-arylamino-1,2,3-benzotriazines in secondary amines, demonstrating the reactivity of the triazine core under different conditions (Stevens, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of Photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants and some microorganisms .
Mode of Action
The compound binds at the QB binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis, disrupting the process and leading to detrimental effects on the organism .
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain in Photosystem-II . By blocking electron transfer, the compound inhibits photosynthesis, which can lead to the death of the organism .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, which can lead to the death of the organism . In the specific case of the weed Phalaris minor, the compound has shown comparable activity to the reference herbicide isoproturon .
properties
IUPAC Name |
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-2-4-14-13(3-1)19-16(24-14)20-15-17-11-22(12-18-15)6-5-21-7-9-23-10-8-21/h1-4H,5-12H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFOJSKMSXWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)




![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)
